

Inter-laboratory Comparison of DL-Methionine ¹³C Analysis: A Technical Guide

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Compound of Interest		
Compound Name:	DL-Methionine-13C	
Cat. No.:	B1627972	Get Quote

This guide provides a comparative overview of the analytical performance for DL-Methionine
¹³C, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug
development.[1][2] The data presented herein is a synthesized representation from typical
inter-laboratory proficiency tests, reflecting the expected performance of modern analytical
laboratories. This document is intended for researchers, scientists, and drug development
professionals to facilitate the evaluation of analytical methodologies and potential collaborators.

Quantitative Data Summary

The following table summarizes the performance of participating laboratories in a hypothetical inter-laboratory comparison for the quantification of DL-Methionine-¹³C in a standardized human plasma matrix. The results highlight the precision and accuracy achievable with current analytical technologies.



Laborator y ID	Method	Stated Concentr ation (µg/mL)	Mean Measured Concentr ation (µg/mL)	Standard Deviation (µg/mL)	Recovery (%)	Coefficie nt of Variation (%)
Lab A	LC-MS/MS	50.0	49.2	1.8	98.4	3.7
Lab B	GC-C- IRMS	50.0	51.1	2.5	102.2	4.9
Lab C	LC-MS/MS	50.0	48.7	2.1	97.4	4.3
Lab D	HPLC-UV	50.0	52.5	4.5	105.0	8.6
Lab E	GC-MS	50.0	50.8	3.3	101.6	6.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the analysis of DL-Methionine-¹³C using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of DL-Methionine-¹³C using GC-C-IRMS

This method is adapted from established procedures for compound-specific isotope analysis of amino acids.[3][4]

1. Sample Preparation:

- Protein Hydrolysis: To liberate methionine from proteins, samples are subjected to acid hydrolysis using 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere.[4]
- Purification: For complex matrices, purification of the amino acid fraction may be necessary using strong cation-exchange chromatography to remove interfering substances like carbohydrates and lipids.[3]
- Derivatization: The amino acids are converted to their N-acetyl methyl ester (NACME) derivatives to make them volatile for gas chromatography. This involves a two-step process



of esterification followed by acetylation.[3][4]

2. GC-C-IRMS Analysis:

- Instrumentation: A Thermo Trace GC 1310 gas chromatograph coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer via a GC IsoLink II combustion interface is utilized.[3]
- Chromatographic Separation: The NACME derivatives are separated on an Agilent DB 35 column (60 m x 0.32 mm ID, 1.5 μm film thickness) with a suitable temperature program.[3]
- Combustion and Isotope Ratio Measurement: The separated compounds are combusted at 1000°C to CO₂ and N₂. The resulting gases are introduced into the IRMS to determine the ¹³C/¹²C ratio.[3]

3. Quality Control:

- Replicate measurements of quality control materials are performed every 5-10 samples to monitor instrument performance.[3]
- Pure amino acid standards with known isotopic compositions are used for calibration and are traceable to primary isotopic reference materials.[3]

Protocol 2: Quantification of DL-Methionine-¹³C using LC-MS/MS

This protocol is based on common methods for the analysis of amino acids in biological fluids. [5][6]

1. Sample Preparation:

- Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile or methanol, to remove large proteins.
- Derivatization (Optional): While not always necessary with LC-MS/MS, derivatization can improve chromatographic separation and ionization efficiency.
- Dilution: The sample is diluted to an appropriate concentration with the initial mobile phase.

2. LC-MS/MS Analysis:

• Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.



- Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
- Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of DL-Methionine-¹³C) to a specific product ion.

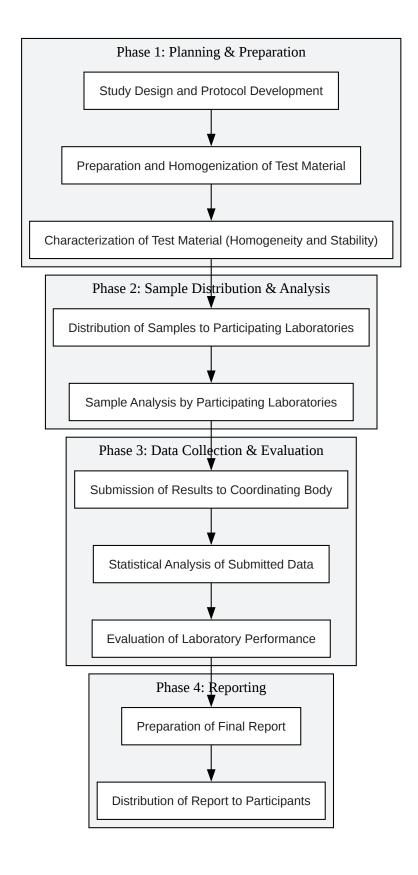
3. Quality Control:

- A calibration curve is generated using standards of known DL-Methionine-¹³C concentrations.
- Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure accuracy and precision.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a relevant metabolic pathway for DL-Methionine-¹³C.

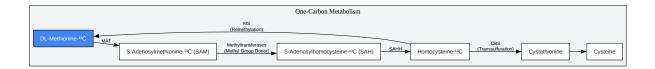




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Caption: Workflow of an Inter-laboratory Comparison Study.





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Caption: Methionine Metabolism Pathway.

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